![molecular formula C12H18N4O3 B3015031 N1-(异恶唑-3-基)-N2-((1-甲基哌啶-4-基)甲基)草酰胺 CAS No. 953175-55-8](/img/structure/B3015031.png)
N1-(异恶唑-3-基)-N2-((1-甲基哌啶-4-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a chemical compound that is likely to have a structure based on the isoxazole ring, which is a basic structural scaffold in many pharmacologically active drugs . Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .科学研究应用
合成与化学性质
- 已经开发出一种新颖的 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺合成方法,该方法与 N1-(异恶唑-3-基)-N2-((1-甲基哌啶-4-基)甲基)草酰胺相关。该方法为邻氨基苯甲酸衍生物和草酰胺提供了一个新的公式,突出了其在有机合成中的重要性 (Mamedov 等,2016)。
药理学研究
- 对大鼠强迫性食物摄入的食欲素-1 受体 (OX1R) 机制的作用的研究已经使用了与 N1-(异恶唑-3-基)-N2-((1-甲基哌啶-4-基)甲基)草酰胺相关的化合物。这些研究有助于了解对伴有强迫症成分的饮食失调的药理治疗 (Piccoli 等,2012)。
生化应用
- 已经对与 N1-(异恶唑-3-基)-N2-((1-甲基哌啶-4-基)甲基)草酰胺密切相关的异恶唑衍生物的电化学诱导转化进行了研究。这项研究有助于开发用于生物医学应用的新化合物,特别是用于调节炎症性疾病 (Ryzhkova 等,2020)。
生物学评估
- 已经探索了与所讨论的化学结构相关的 N-(5-甲基-异恶唑-3-基/1,3,4-噻二唑-2-基)-4-(3-取代苯基脲基)苯磺酰胺的设计、合成和生物学评估。这项研究有助于了解这些化合物对人碳酸酐酶同工酶的抑制潜力 (Mishra 等,2016)。
材料科学与工程
- 已经进行了涉及异恶唑(类似于 N1-(异恶唑-3-基)-N2-((1-甲基哌啶-4-基)甲基)草酰胺)的固相合成研究。这些研究通过扩大可用于各种应用的化合物的种类,为材料科学领域做出了贡献 (Quan & Kurth, 2004)。
未来方向
The future directions for research on “N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . The design and development of new drugs with potential antimicrobial activity are needed, and modification of the structure of existing drug molecules could be a promising approach .
属性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-19-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWJMQXLFSOMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。